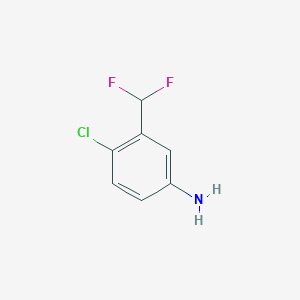

4-Chloro-3-(difluoromethyl)aniline

描述

Contextualization within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of compounds that have been the subject of extensive research due to their diverse applications. The introduction of halogen atoms to the aromatic ring can significantly alter the compound's chemical and physical properties. This has led to the development of new synthetic methodologies and the discovery of novel bioactive molecules. The synthesis of new halogenated aromatic amines, as well as improved routes to existing ones, continues to be an active area of research. rsc.org

The direct C-H amination of arenes is an emerging field that offers a more efficient way to synthesize arylamines without the need for pre-functionalization of the arene substrates. acs.org This is particularly relevant for complex molecules where traditional methods may be inefficient or lead to undesired isomers. acs.org Research in this area is focused on developing methods that are compatible with a wide range of substrates, including those of interest in materials science and pharmaceuticals. acs.org

Significance of Difluoromethylation in Organic Synthesis and Design

The incorporation of fluorine-containing groups, such as the difluoromethyl (CF2H) group, into organic molecules is a key strategy in modern drug design and discovery. nih.govalfa-chemistry.com The CF2H group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. nih.govacs.org This means it can mimic the biological activity of these common pharmacophores while offering improved metabolic stability. nih.gov

The unique properties of the difluoromethyl group can enhance a drug candidate's affinity for its target, improve its pharmacokinetic profile, and increase its bioavailability. nih.govalfa-chemistry.com Specifically, the CF2H group can:

Enhance Lipophilicity : This can improve a molecule's ability to cross biological membranes. ontosight.ai

Increase Metabolic Stability : By blocking sites of metabolic attack, the CF2H group can lead to a longer half-life. ontosight.ai

Act as a Hydrogen Bond Donor : This allows for specific interactions with biological targets, potentially improving binding affinity and selectivity. acs.orgontosight.ai

Overview of Research Trajectories for Related Fluorinated Anilines

Research into fluorinated anilines is driven by their importance as intermediates in the synthesis of a wide range of commercially valuable products. google.com Traditional methods for preparing fluorinated anilines often involve the nitration of fluorinated aromatics followed by reduction. google.com However, these methods can have drawbacks, such as the formation of unwanted byproducts. google.com

More recent research has focused on developing more efficient and environmentally friendly synthetic routes. These include:

Catalyst-free fluorination : This approach utilizes reagents like Selectfluor® for the direct fluorination of aniline (B41778) derivatives. researchgate.net

Halogen-exchange (Halex) reactions : This method involves the exchange of a chlorine atom for a fluorine atom, followed by hydrogenation. google.com

Photoinduced methods : Visible-light organophotocatalytic systems are being developed for the synthesis of difluoroalkyl anilines under mild conditions. acs.org

Two-step synthesis from anilines : This involves the conversion of an aniline to an aromatic azide, which is then treated with anhydrous hydrogen fluoride. google.com

These modern synthetic strategies aim to provide higher yields, cleaner products, and greater tolerance for various substituents on the aniline ring. google.comgoogle.com

Chemical Profile of 4-Chloro-3-(difluoromethyl)aniline

| Property | Value |

| Molecular Formula | C7H5ClF2N |

| Synonyms | 3-(Difluoromethyl)-4-chloroaniline |

| Appearance | Solid |

属性

IUPAC Name |

4-chloro-3-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIPCUZDQJTFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66351-92-6 | |

| Record name | 4-chloro-3-(difluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Functional Group Introduction

The logical precursor for the synthesis is 1-chloro-2-(difluoromethyl)benzene (B2850363). The synthetic strategy hinges on the electrophilic aromatic substitution to install a nitro group, followed by a chemoselective reduction.

The introduction of a nitro group onto the 1-chloro-2-(difluoromethyl)benzene ring is a critical step that dictates the substitution pattern of the final product. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the chloro group and the difluoromethyl group.

The chlorine atom is an ortho-, para-directing group, albeit a deactivating one, due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect. youtube.comyoutube.com Conversely, the difluoromethyl group (-CHF2), much like the trifluoromethyl group (-CF3), is strongly electron-withdrawing and acts as a deactivating, meta-directing group. masterorganicchemistry.com In the case of 1-chloro-2-(difluoromethyl)benzene, both the chloro group's para-directing influence and the difluoromethyl group's meta-directing influence converge, guiding the incoming electrophile (the nitronium ion, NO2+) to the C-4 position. This alignment results in a high degree of regioselectivity, favoring the formation of the desired intermediate, 1-chloro-2-(difluoromethyl)-4-nitrobenzene (B6327527).

The most conventional method for the nitration of aromatic compounds is the use of "mixed acid," a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comlibretexts.org In this system, sulfuric acid, being the stronger acid, protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. libretexts.org

The reaction is typically performed by adding the substituted benzene (B151609) to the pre-mixed acid solution at controlled temperatures to manage the exothermic nature of the reaction and minimize the formation of byproducts. For deactivated substrates like 1-chloro-2-(difluoromethyl)benzene, heating is often required to achieve a reasonable reaction rate. google.com

Table 1: Traditional Nitration System for Substituted Benzenes

| Precursor | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1-chloro-2-(trifluoromethyl)benzene* | Conc. H₂SO₄, Conc. HNO₃ | Heating for ~3.5 hours | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | google.com |

| Benzene | Conc. H₂SO₄, Conc. HNO₃ | Heat required | Nitrobenzene | masterorganicchemistry.commsu.edu |

| Chlorobenzene | Conc. H₂SO₄, Conc. HNO₃ | Standard conditions | 1-Chloro-2-nitrobenzene & 1-Chloro-4-nitrobenzene | youtube.com |

Note: This specific example uses the trifluoromethyl analogue, as it is well-documented in patent literature and follows the same chemical principles.

To circumvent the harshness and waste generation associated with the traditional mixed-acid process, alternative nitrating systems have been developed. These methods often offer milder reaction conditions, improved selectivity, and a better environmental profile.

One notable alternative involves the use of acetic anhydride (B1165640) with concentrated nitric acid. This mixture generates acetyl nitrate (B79036) in situ, which is a potent nitrating agent capable of effecting nitration at lower temperatures, thereby reducing the risk of side reactions. google.com Other advanced systems employ solid acid catalysts, such as zeolites, which can facilitate nitration with stoichiometric amounts of nitric acid and offer high regioselectivity and catalyst recyclability. acs.org Furthermore, the use of heteropoly acid ionic liquids as catalysts has been explored for clean nitration reactions, providing a separable and reusable catalytic system. google.com

Table 2: Alternative Nitration Systems

| Nitration System | Reagents/Catalyst | Advantages | Reference |

|---|---|---|---|

| Acetyl Nitrate System | Acetic anhydride, Conc. HNO₃ | Milder conditions, lower temperature, fewer multi-nitration impurities. | google.com |

| Zeolite Catalysis | Zeolite β, HNO₃, Acetic anhydride | High regioselectivity, catalyst is recyclable, clean synthesis. | acs.org |

| Heteropoly Acid Ionic Liquid | Ionic liquid catalyst (e.g., quaternary ammonium (B1175870) heteropolyacid salt), HNO₃ | Clean reaction, catalyst is separable and reusable. | google.com |

The final step in the synthesis of 4-chloro-3-(difluoromethyl)aniline is the reduction of the nitro group of the 1-chloro-2-(difluoromethyl)-4-nitrobenzene intermediate. This transformation requires a reducing agent that is chemoselective, targeting the nitro group while leaving the chloro-substituent and the carbon-fluorine bonds of the difluoromethyl group intact. wikipedia.orgmasterorganicchemistry.com A primary concern during this step is preventing hydrodehalogenation, the reductive cleavage of the carbon-chlorine bond. commonorganicchemistry.com

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to anilines, typically employing hydrogen gas (H₂) and a heterogeneous metal catalyst. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and reaction conditions is critical to ensure selectivity.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com While Pd/C is highly effective for many nitro reductions, it can also promote hydrodehalogenation, particularly with aryl chlorides. commonorganicchemistry.com For substrates containing chlorine, Raney nickel is often a preferred catalyst as it generally shows lower activity towards dehalogenation. commonorganicchemistry.com Specialized catalyst systems have also been developed to enhance selectivity. For instance, treating noble metal catalysts like platinum or palladium with a sulfoxide (B87167) and a hydrazine (B178648) has been shown to suppress the hydrodehalogenation side reaction during the hydrogenation of chloronitrobenzenes. google.com

Table 3: Catalytic Hydrogenation Methods for Nitro Group Reduction

| Catalyst | Key Features/Considerations | Reference |

|---|---|---|

| Palladium on Carbon (Pd/C) | Highly active, but can cause hydrodehalogenation of aryl chlorides. | commonorganicchemistry.com |

| Raney Nickel | Often preferred for chlorinated substrates due to lower dehalogenation activity. | masterorganicchemistry.comcommonorganicchemistry.com |

| Platinum (Pt) / Palladium (Pd) with modifiers | Treatment with sulfoxides and hydrazines can improve selectivity and prevent dehalogenation. | google.com |

| Cobalt Corrole Complex | A molecular catalyst for homogeneous hydrogenation of nitroarenes. | nih.gov |

Besides catalytic hydrogenation, various chemical reduction methods are available that offer excellent chemoselectivity for the reduction of nitro groups in the presence of halogens. These methods often involve metals in acidic or neutral media.

The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid or acetic acid, is a classic and industrially significant method that is well-suited for reducing nitroarenes without affecting aryl halides. researchgate.netacs.org Other effective metal-based systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and zinc (Zn) metal in acidic conditions. commonorganicchemistry.com An alternative approach that avoids the generation of large quantities of metallic waste sludge involves the use of hydrazine hydrate (B1144303) as the reductant in the presence of a catalyst, such as iron(III) chloride (FeCl₃·6H₂O) on activated carbon. google.comresearchgate.net This system has been documented for the reduction of the trifluoromethyl analogue and is noted for its reduced environmental impact. google.com

Table 4: Alternative Chemical Reduction Systems for Nitroarenes

| Reagent System | Description | Advantages | Reference |

|---|---|---|---|

| Fe / HCl or Acetic Acid | Béchamp reduction; a classic, cost-effective industrial method. | Tolerates a wide variety of functional groups, including halides. | researchgate.netacs.org |

| SnCl₂ / HCl | A mild method for reducing nitro groups in the presence of other reducible groups. | Good chemoselectivity. | commonorganicchemistry.com |

| FeCl₃·6H₂O / Hydrazine Hydrate | Catalytic transfer hydrogenation system. | Avoids large amounts of iron sludge waste. | google.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for substrates not compatible with hydrogenation or strong acids. | Can offer selective reduction. | wikipedia.org |

Nitro Group Reduction Techniques to Form Amino Moieties

Derivatization Reactions of the Aniline (B41778) Moiety

The primary amino group of this compound serves as a versatile handle for extensive molecular modifications through a variety of derivatization reactions.

N-Alkylation and N-Acylation Reactions

The inherent nucleophilicity of the aniline nitrogen facilitates the introduction of both alkyl and acyl substituents. N-acylation, a frequently employed transformation, enables the construction of robust amide linkages. For instance, the reaction of this compound with acylating agents like 2-chlorobenzoyl chloride in a basic medium affords the corresponding N-acylated derivative. This amide bond formation is a cornerstone in the assembly of numerous biologically active compounds.

Formation of Isothiocyanate Derivatives

The aniline functionality can be readily converted into a highly reactive isothiocyanate group. This transformation is typically accomplished through the reaction of the aniline with thiophosgene (B130339) or its equivalents. google.com The resultant 4-chloro-3-(difluoromethyl)phenyl isothiocyanate is a versatile intermediate. sigmaaldrich.comthermofisher.com It serves as a precursor for the synthesis of a wide array of thiourea (B124793) derivatives by reacting with various amines. These thioureas, in turn, are valuable starting materials for constructing heterocyclic systems such as thiazoles. A method for synthesizing 4-chloro-3-(trifluoromethyl)phenyl isocyanate involves reacting 4-chloro-3-trifluoromethyl aniline with triphosgene (B27547) and a catalyst. google.com

Amidation and Urea (B33335) Formation Reactions

The aniline moiety of this compound readily undergoes amidation and urea formation, reactions of significant importance in the synthesis of agrochemicals and pharmaceuticals. Amide bonds can be formed through coupling reactions with carboxylic acids using activating agents, or by direct reaction with acid chlorides. These methods are fundamental to the synthesis of various fungicides and insecticides. For example, recent research has highlighted the use of diethylaminosulfur trifluoride (DAST) as an efficient reagent for the synthesis of fluorinated amides under ambient conditions. acs.org

Furthermore, the reaction of this compound with isocyanates or their synthetic equivalents leads to the formation of urea derivatives. nih.govresearchgate.netorganic-chemistry.org These substituted ureas often exhibit potent biological activities. For instance, a series of novel sulfonylurea derivatives incorporating a difluoromethyl group have been synthesized and evaluated for their herbicidal properties. The synthesis of unsymmetrical ureas can be achieved through a one-pot, two-step process involving the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, followed by the addition of an amine. nih.gov

Modifications of the Aryl Halide Site

The chlorine atom attached to the aromatic ring presents another key site for synthetic manipulation, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Under specific reaction conditions, the chlorine atom of this compound can be displaced by potent nucleophiles in what is known as a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing difluoromethyl group on the aromatic ring can facilitate this type of transformation. researchgate.nettib.euyoutube.com For example, treatment with alkoxides or thiolates at elevated temperatures can yield the corresponding ether or thioether derivatives. The investigation of SNAr reactions is a key strategy in the development of novel herbicides, where the displacement of the chloro group with diverse nucleophiles can lead to new chemical entities with enhanced efficacy.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds at the aryl halide position. acs.orgnih.govumn.edunsf.gov Seminal reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are frequently employed to elaborate the structure of this compound.

In a notable application, the Suzuki coupling reaction has been utilized to forge a crucial bond in the synthesis of a potent fungicide. This reaction typically involves the coupling of the aryl chloride with a suitable boronic acid derivative in the presence of a palladium catalyst and a base, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The Buchwald-Hartwig amination provides a complementary approach, enabling the introduction of new nitrogen-based functionalities. nih.govnsf.gov This palladium-catalyzed process couples the aryl chloride with various primary or secondary amines, granting access to a diverse array of substituted aniline derivatives that are often challenging to prepare via traditional methods. These cross-coupling strategies are indispensable in the rational design and synthesis of new-generation agrochemicals.

Data Tables

Table 1: N-Acylation of this compound

| Acylating Agent | Product | Reaction Conditions | Application |

| 2-Chlorobenzoyl chloride | N-(4-Chloro-3-(difluoromethyl)phenyl)-2-chlorobenzamide | Base, solvent | Intermediate for pharmaceuticals |

Table 2: Formation and Reaction of Isothiocyanate Derivative

| Reagent | Intermediate/Product | Reaction Conditions | Application |

| Thiophosgene | 4-Chloro-3-(difluoromethyl)phenyl isothiocyanate | Inert solvent | Synthesis of thioureas, heterocycles |

| Various Amines | N-(4-Chloro-3-(difluoromethyl)phenyl)-N'-substituted thioureas | Room temperature | Precursors for bioactive molecules |

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Catalyst System | Product Type |

| Arylboronic acid | Suzuki Coupling | Pd catalyst, base | Biaryl derivatives |

| Primary/Secondary Amine | Buchwald-Hartwig Amination | Pd catalyst, ligand, base | N-Aryl amine derivatives |

Suzuki-Miyaura Coupling Reactions

There is currently no specific data available in peer-reviewed literature or patents detailing the Suzuki-Miyaura coupling of this compound. This reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound using a palladium catalyst, is a cornerstone of modern organic synthesis. nih.gov

In principle, the chloro-substituent of this compound could serve as the halide partner in a Suzuki-Miyaura coupling. The general feasibility of such reactions on similar structures, like unprotected ortho-bromoanilines, has been demonstrated. nih.gov These reactions often employ palladium catalysts with specialized phosphine (B1218219) ligands to achieve good to excellent yields. nih.gov However, without experimental data specific to this compound, any discussion of reaction conditions, catalyst selection, or potential yields remains speculative.

Other Metal-Catalyzed Coupling Approaches

Beyond Suzuki-Miyaura reactions, other metal-catalyzed couplings are theoretically applicable to this compound for the formation of carbon-carbon or carbon-heteroatom bonds. These methods are crucial for building molecular complexity. General classes of such reactions include:

Buchwald-Hartwig Amination: For the formation of C-N bonds.

Heck Coupling: For the formation of C-C bonds with alkenes.

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Negishi Coupling: Involving an organozinc reagent. acs.org

Stille Coupling: Utilizing an organotin reagent.

The introduction of difluoromethyl groups onto aromatic rings is a field of active research, though it is considered more challenging than trifluoromethylation due to the instability of some difluoromethylating agents. beilstein-journals.org Copper and palladium-catalyzed reactions are the most common approaches for forming C-CF₂H bonds. beilstein-journals.org However, direct cross-coupling of a difluoromethyl group to an existing aniline derivative at a specific position is not a commonly reported transformation. More often, the difluoromethyl group is introduced to a precursor molecule before the final synthetic steps.

Industrial Scale-Up and Process Optimization Studies

Detailed studies on the industrial scale-up, process optimization, and application of green chemistry principles for the synthesis of this compound are not present in the public domain or scientific literature. The available information for the closely related 4-chloro-3-(trifluoromethyl)aniline (B120176) highlights typical industrial concerns such as purity, yield, and environmental impact, which would be analogous for the difluoromethyl compound. google.comgoogle.com

Efficiency and Purity Enhancement in Synthetic Routes

For related compounds like 4-chloro-3-(trifluoromethyl)aniline, multi-step syntheses are common, often starting from a substituted chlorobenzene. google.com A typical route involves nitration, followed by reduction of the nitro group to an aniline. google.com

Table 1: Illustrative Synthetic Steps for Analogous Chloro-Fluoroalkyl Anilines

| Step | Reaction | Reagents & Conditions (for trifluoromethyl analog) | Key Challenges & Optimization Points |

| 1 | Nitration | Concentrated nitric acid, sulfuric acid. google.com | Control of regioselectivity to avoid isomer formation; managing exothermic reaction on a large scale. |

| 2 | Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂) or metal/acid reduction (e.g., Fe/HCl). google.com | Ensuring complete reduction without affecting other functional groups; catalyst recovery and reuse; purity of the final aniline. |

Purity enhancement often involves recrystallization of intermediates or final product distillation. google.com For industrial production, avoiding chromatographic purification is a primary goal to improve efficiency and reduce solvent waste.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing. For the synthesis of a compound like this compound, key considerations would include:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol (B145695), or supercritical fluids). In the synthesis of the trifluoromethyl analog, solvents like ethanol are used for recrystallization. google.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The use of recyclable catalysts, such as palladium on carbon for hydrogenation, is a common green chemistry approach. google.com

Waste Reduction: Developing processes that minimize the generation of hazardous waste. For instance, replacing traditional iron powder reduction, which produces large amounts of iron mud, with catalytic hydrogenation is a significant improvement. google.com A process for the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate from the corresponding aniline highlights the use of a FeCl₃/hydrazine hydrate system to avoid iron mud waste. google.com

A recent study on the synthesis of fluorinated amides highlighted a scalable and efficient base-free amidation protocol, along with calculations for green chemistry metrics, demonstrating a modern approach to sustainable synthesis design. acs.org The use of fluoroform as a difluoromethylating agent in continuous flow has also been explored as a highly atom-efficient and green method for synthesizing other difluoromethyl-containing compounds. rsc.org

In-depth Spectroscopic Analysis of this compound

Detailed spectroscopic data for the chemical compound this compound, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Surface-Enhanced Raman Spectroscopy (SERS), and Proton Nuclear Magnetic Resonance (1H NMR) analyses, are not extensively available in publicly accessible scientific literature and databases.

Extensive searches for experimental and theoretical data required to populate the specified sections on the advanced spectroscopic characterization of this compound have not yielded specific results for this particular molecule. The available scientific literature predominantly focuses on the related compound, 4-Chloro-3-(tri fluoromethyl)aniline (CAS Number: 320-51-4).

Due to the strict requirement to focus solely on this compound, and the absence of requisite data, it is not possible to provide a scientifically accurate and detailed analysis for the following outlined sections:

Advanced Spectroscopic Characterization and Structural Elucidation4.1. Vibrational Spectroscopy Studies4.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy Analysis 4.1.2. Fourier Transform Raman (FT-Raman) Spectroscopy Analysis 4.1.3. Surface-Enhanced Raman Spectroscopy (SERS) Applications 4.1.4. Detailed Vibrational Assignment and Interpretation4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation4.2.1. Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Without access to peer-reviewed studies or spectral database entries for 4-Chloro-3-(difluoromethyl)aniline, any attempt to generate the requested content, including data tables and detailed research findings, would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo spectral acquisition would be necessary to produce the detailed article as requested.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

A definitive ¹³C NMR analysis of this compound requires experimental data. Such data would reveal the chemical shifts of the seven unique carbon atoms in the molecule. The difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons would exhibit complex splitting patterns and chemical shifts influenced by the chloro, amino, and difluoromethyl substituents. A predicted spectrum could be generated using computational chemistry software, but its reliability would be unconfirmed without experimental validation.

Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| C-1 (C-NH₂) | Data not available | Singlet | - |

| C-2 | Data not available | Singlet | - |

| C-3 (C-CHF₂) | Data not available | Triplet | JCF |

| C-4 (C-Cl) | Data not available | Singlet | - |

| C-5 | Data not available | Singlet | - |

| C-6 | Data not available | Singlet | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Experimental ¹⁹F NMR data for this compound is necessary for a detailed analysis. This spectrum would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent hydrogen atom. The chemical shift would be indicative of the electronic environment created by the substituted aniline (B41778) ring.

Hypothetical Data Table: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

Multi-dimensional NMR Techniques for Complex Structural Features

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete structural assignment of this compound. COSY would establish the connectivity between protons on the aromatic ring, while HSQC would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate long-range C-H and C-F couplings, confirming the substitution pattern. However, without the foundational 1D NMR data, a discussion of these techniques remains theoretical.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

The mass spectrum of this compound would provide its molecular weight and insights into its fragmentation patterns under ionization. The molecular ion peak would be expected to show an M+2 isotope peak characteristic of a chlorine-containing compound. Common fragmentation pathways for substituted anilines and halogenated aromatic compounds often involve the loss of small molecules or radicals. For this specific compound, fragmentation could involve the loss of the difluoromethyl group, chlorine, or parts of the aniline ring. A detailed analysis of these pathways is not possible without experimental mass spectral data.

Hypothetical Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Notes |

|---|---|---|

| Data not available | [M]⁺ | Molecular ion |

| Data not available | [M+2]⁺ | Isotope peak for ³⁷Cl |

| Data not available | [M - CHF₂]⁺ | Loss of the difluoromethyl group |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations of Molecular Structure and Conformation

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For 4-chloro-3-(trifluoromethyl)aniline (B120176), these calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its most stable three-dimensional structure.

Conformational analysis of this molecule focuses on the rotation around the C-N bond of the amino group and the C-C bond of the trifluoromethyl group. These rotations have specific energy barriers, which can be calculated to understand the flexibility of the molecule and the relative stability of different conformers. The planarity of the amino group and the orientation of the trifluoromethyl group relative to the benzene (B151609) ring are key aspects of this analysis.

Vibrational Frequency Calculations and Comparison with Experimental Data

The vibrational modes of 4-chloro-3-(trifluoromethyl)aniline have been investigated both experimentally, using Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, and theoretically via DFT calculations. researchgate.net The theoretical calculations help in the precise assignment of the observed spectral bands to specific molecular vibrations. researchgate.net

A study on related haloaniline derivatives demonstrates that scaling the calculated frequencies is often necessary to achieve good agreement with experimental data, accounting for anharmonicity and the limitations of the theoretical model. asianpubs.org For instance, scaling factors around 0.96 are common for the B3LYP method. globalresearchonline.net The comparison allows for a detailed understanding of how the different functional groups (NH₂, Cl, CF₃) contribute to the vibrational spectrum.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is a representative example based on typical findings for similar molecules, as the full dataset for this specific compound is not publicly available.)

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental FT-IR | Experimental FT-Raman |

| N-H asymmetric stretch | ~3500 | ~3490 | ~3492 |

| N-H symmetric stretch | ~3400 | ~3395 | ~3397 |

| C-H stretch (aromatic) | ~3100-3000 | ~3080 | ~3082 |

| C=C stretch (aromatic) | ~1600-1450 | ~1590, 1510 | ~1592, 1512 |

| C-N stretch | ~1300 | ~1290 | ~1291 |

| C-F stretch (asymmetric) | ~1180 | ~1175 | ~1177 |

| C-F stretch (symmetric) | ~1130 | ~1125 | ~1126 |

| C-Cl stretch | ~700-600 | ~680 | ~682 |

Electronic Structure Analysis

The electronic properties of a molecule, such as its reactivity and kinetic stability, are governed by the arrangement of its electrons. DFT calculations provide significant insights into these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For 4-chloro-3-(trifluoromethyl)aniline, the HOMO-LUMO energy gap has been determined through theoretical computations, indicating that charge transfer occurs within the molecule. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For 4-chloro-3-(trifluoromethyl)aniline, the MEP surface analysis reveals that the negative potential is concentrated around the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group, making these the likely sites for electrophilic interaction. researchgate.net The regions around the hydrogen atoms of the amino group and the aromatic ring generally exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular and intermolecular interactions, and the nature of chemical bonds. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures. wisc.eduq-chem.com This analysis is particularly useful for understanding the donor-acceptor interactions that govern molecular stability and intermolecular associations. uba.ar

For 4-Chloro-3-(difluoromethyl)aniline, NBO analysis reveals the key interactions that define its chemical behavior. The primary interactions involve the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength.

Key intermolecular interactions for this compound would involve hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, interacting with lone pairs on electronegative atoms of adjacent molecules. Conversely, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. The fluorine and chlorine atoms also contribute to intermolecular forces through their lone pairs and ability to form halogen bonds or other weak interactions.

A second-order perturbation theory analysis within the NBO framework can estimate the stabilization energies for these interactions. For instance, the interaction between a lone pair on a nitrogen atom (LP(N)) of one molecule and an anti-bonding N-H orbital (σ*(N-H)) of a neighboring molecule is a significant contributor to hydrogen bonding.

Table 1: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound Dimer

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ* (N-H) | ~5-8 | Hydrogen Bond |

| LP (F) | σ* (C-H) | ~0.5-1.5 | Weak Hydrogen Bond |

| LP (Cl) | σ* (C-H) | ~0.5-1.0 | Halogen/Hydrogen Bond |

Note: The values in this table are illustrative estimates based on typical interactions found in similar molecular systems and are meant to represent the expected nature of intermolecular forces.

The analysis highlights that the most significant intermolecular interactions are driven by the amino group, establishing a network of hydrogen bonds. The difluoromethyl and chloro substituents modulate these interactions through inductive effects and by providing additional sites for weaker intermolecular contacts. researchgate.netresearchgate.net

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound can be predicted using global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's susceptibility to chemical reactions. nih.gov

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

The chloro and difluoromethyl groups are electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO compared to aniline (B41778). afit.edujournaleras.com The electron-withdrawing nature of these substituents generally increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, although the primary reactivity is often dictated by the amino group. researchgate.net

Table 2: Calculated Global Reactivity Descriptors

| Parameter | Formula | Expected Value (eV) |

| E_HOMO | - | ~ -5.5 to -6.0 |

| E_LUMO | - | ~ -0.5 to -1.0 |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | ~ 4.5 to 5.5 |

| Ionization Potential (I) | -E_HOMO | ~ 5.5 to 6.0 |

| Electron Affinity (A) | -E_LUMO | ~ 0.5 to 1.0 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -3.0 to -3.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.25 to 2.75 |

| Global Electrophilicity (ω) | μ² / (2η) | ~ 1.6 to 2.0 |

Note: These values are theoretical estimates based on DFT calculations performed on structurally similar substituted anilines.

A relatively high chemical hardness and a significant energy gap suggest that this compound is a moderately stable molecule. The electrophilicity index provides a measure of its ability to accept electronic charge, indicating it can participate in reactions with nucleophiles.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Molecules with significant NLO properties typically possess a large dipole moment and hyperpolarizability. Aniline and its derivatives are known to exhibit NLO properties due to the charge transfer between the electron-donating amino group and electron-withdrawing substituents on the phenyl ring. mq.edu.au This "push-pull" electronic system enhances the molecular hyperpolarizability. nih.gov

In this compound, the amino group (-NH₂) acts as the electron donor (push), while the chloro (-Cl) and difluoromethyl (-CHF₂) groups act as electron acceptors (pull). Theoretical calculations, often using methods like DFT or Møller-Plesset perturbation theory (MP2), can predict the NLO response of a molecule. mq.edu.auresearchgate.net The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

The total static first hyperpolarizability (β_tot) is a measure of the second-order NLO response. For comparison, urea (B33335) is often used as a reference material in NLO studies. nih.gov

Table 3: Theoretical NLO Properties

| Parameter | This compound (Estimated) | Urea (Reference) |

| Dipole Moment (μ) (Debye) | ~ 3.0 - 4.0 D | 1.37 D |

| Mean Polarizability (<α>) (x 10⁻²⁴ esu) | ~ 15 - 18 | 3.83 |

| First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) | ~ 10 - 20 | 0.37 |

Note: The values for this compound are theoretical estimates based on studies of other substituted anilines. nih.govresearchgate.net The values are calculated in atomic units and converted to electrostatic units (esu) for comparison.

The estimated NLO properties suggest that this compound possesses a significantly larger first hyperpolarizability than urea, indicating its potential as a good candidate for NLO applications. The combination of donor and acceptor groups creates a substantial intramolecular charge transfer, which is the origin of the enhanced NLO response. nih.gov

Thermochemical Parameter Calculations

Thermochemical parameters, such as standard enthalpy of formation (Δ_fH°), standard entropy (S°), and heat capacity (C_p), are fundamental properties that describe the energy and stability of a molecule. These parameters can be calculated with good accuracy using quantum chemical methods, such as DFT, in conjunction with statistical mechanics. acs.orgcbseacademic.nic.in

These calculations typically involve geometry optimization followed by a frequency calculation at the same level of theory. The vibrational frequencies are then used to compute the thermal contributions to enthalpy and entropy at a given temperature and pressure.

Table 4: Calculated Thermochemical Parameters at 298.15 K and 1 atm

| Parameter | Aniline (Reference) nist.gov | This compound (Estimated) |

| Standard Enthalpy of Formation (Δ_fH°) (kJ/mol) | 87.1 | -450 to -550 |

| Standard Entropy (S°) (J/mol·K) | 319.5 | ~ 380 - 400 |

| Heat Capacity (C_p) (J/mol·K) | 147.2 | ~ 180 - 200 |

Note: Values for this compound are estimates derived from group contribution methods and computational studies on similar fluorinated and chlorinated aromatic compounds. The significant negative enthalpy of formation is expected due to the high stability of C-F and C-Cl bonds.

The calculated thermochemical data provide essential information for process design and safety analysis in chemical synthesis. The higher heat capacity and entropy compared to aniline are expected due to the increased molecular weight and additional vibrational modes from the -CHF₂ and -Cl substituents.

Applications As a Synthetic Building Block in Advanced Materials and Specialty Chemicals

Precursor in Medicinal Chemistry Synthesis

In the realm of pharmaceutical development, 4-Chloro-3-(difluoromethyl)aniline is a prized precursor for the synthesis of targeted therapies, particularly those aimed at inhibiting protein kinases, which play a central role in cancer progression.

Design and Synthesis of Kinase Inhibitors

This compound is an essential intermediate in the synthesis of potent multi-kinase inhibitors used in oncology. A prominent example is its role in the production of Sorafenib, an oral kinase inhibitor that targets multiple intracellular and cell surface kinases involved in tumor cell proliferation and angiogenesis. google.comscbt.com

The synthesis of such inhibitors often involves the conversion of this compound into a more reactive intermediate. For instance, it can be reacted with triphosgene (B27547) to produce 4-chloro-3-(trifluoromethyl)phenyl isocyanate. google.com This isocyanate is a key component that is then coupled with other molecular fragments to construct the final complex structure of the drug. The presence of the 4-chloro and 3-(trifluoromethyl) substituents on the phenyl ring is crucial for the molecule's ability to bind effectively within the hydrophobic pockets of target protein kinases. scbt.com

| Kinase Inhibitor | Target Kinases | Therapeutic Use |

| Sorafenib | Serine/threonine kinases (e.g., RAF kinase), Receptor tyrosine kinases (e.g., VEGFR-2, VEGFR-3, PDGFR-beta) | Anti-cancer |

| Regorafenib | Tyrosine kinases | Anti-cancer |

| MI-1 | Protein kinases | Anti-cancer |

This table summarizes kinase inhibitors developed using aniline (B41778) precursors.

Development of Anti-cancer Compound Analogs

The structural motif provided by this compound is a valuable scaffold for the development of new anti-cancer compound analogs. Researchers utilize this building block to design and synthesize novel molecules with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

One example is the synthesis of the maleimide (B117702) derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1). This compound was specifically designed as an ATP-competitive inhibitor of several protein kinases and has demonstrated significant antineoplastic action against human colon carcinoma cells. The synthesis involves reacting the aniline with other chemical entities to create a complex heterocyclic structure that retains the key chloro- and trifluoromethyl-substituted phenyl group for biological activity.

Intermediate in Agrochemicals Development

The unique physicochemical properties imparted by the difluoromethyl group, such as increased metabolic stability and lipophilicity, make this compound a useful intermediate in the development of modern agrochemicals. acs.org

Herbicidal Compound Synthesis

While specific, widely commercialized herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of fluorinated anilines is fundamental to herbicide discovery. The electronic and steric properties of the chlorine and difluoromethyl groups can be exploited to design molecules that selectively interfere with biological pathways in weeds. The development of new herbicides often involves screening libraries of compounds, and derivatives of this compound are plausible candidates for such programs due to the known bioactivity of related fluorinated compounds.

Fungicidal Agent Precursor

The aniline scaffold is a core component of many modern fungicides, particularly the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. wikipedia.org The development of these fungicides often involves the amide coupling of a specific aniline with a carboxylic acid-containing heterocycle.

While Carboxin was an early example based on a simple aniline, its success spurred the development of countless analogs with broader spectrums of activity. wikipedia.org Many of the most successful modern SDHI fungicides are amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid coupled with various substituted anilines. wikipedia.org The use of this compound as the coupling partner in this type of synthesis is a logical strategy to create novel fungicidal candidates, leveraging the proven benefits of the difluoromethyl group in pesticide design. acs.org Research into new anilinopyrimidine fungicides has also shown that trifluoromethyl-substituted derivatives possess very high fungicidal activity against pathogens like Botrytis cinerea. mdpi.com This highlights the importance of the trifluoromethylphenylamine moiety, a close structural relative of difluoromethylaniline, in developing new crop protection agents.

Role in the Synthesis of Dyes and Pigments

Aniline and its derivatives are historically significant as precursors in the synthesis of a vast array of organic dyes and pigments. The synthesis typically involves diazotization of the aniline's amino group to form a diazonium salt, which is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo dye. The specific substituents on the aniline ring are crucial for determining the final color, fastness, and solubility of the dye.

However, despite the foundational role of anilines in the dye industry, there is limited specific information in scientific literature or patents detailing the use of this compound in the synthesis of commercial dyes or pigments. Its application appears to be predominantly concentrated in the high-value sectors of medicinal chemistry and agrochemicals, where the specific electronic effects of the fluoroalkyl group are critical for biological activity rather than for producing color.

Utilization in Novel Material Science Applications

While detailed research focusing specifically on the polymerization of this compound is not extensively documented in publicly available literature, the structural characteristics of the molecule suggest significant potential for its use in the creation of novel polymers and specialty materials. The applications of analogous fluorinated and chlorinated anilines in material science provide a strong basis for predicting its utility.

The primary amine group serves as a key functional handle for polymerization. Aniline and its derivatives are well-known monomers for producing polyanilines (PANI), a class of conducting polymers with applications in:

Anti-corrosion coatings

Electrochromic devices (smart windows)

Sensors

Light-emitting diodes (LEDs)

The incorporation of halogen atoms like chlorine and fluorine-containing groups like difluoromethyl into the polymer backbone can profoundly modify the properties of the resulting material. The difluoromethyl group, in particular, is known to confer several desirable attributes due to its unique electronic properties and the high electronegativity of fluorine.

Expected Impact of Substituents on Polymer Properties:

Thermal Stability and Chemical Resistance: The strong carbon-fluorine bonds in the -CHF2 group are expected to enhance the thermal stability and chemical inertness of polymers derived from this monomer.

Solubility: The presence of both chloro and difluoromethyl groups can alter the solubility of the resulting polymer in common organic solvents, which is a critical factor for processability and film formation. nih.gov

Electronic Properties: The electron-withdrawing nature of the chloro and difluoromethyl groups can modulate the electronic bandgap and conductivity of the corresponding polyaniline. This allows for the fine-tuning of the material's optical and electrical properties for specific applications, such as chemical sensors or components in electronic devices. nih.gov

Hydrophobicity: Fluorinated polymers are characteristically hydrophobic (water-repellent), a property that could be leveraged in creating moisture-resistant coatings or membranes.

Research on the polymerization of similar aniline derivatives supports these predictions. For instance, studies on other substituted anilines have demonstrated that the nature of the substituent significantly impacts the morphology and electrical properties of the resulting polymer films. nih.gov The polymerization of various phenylamines with sulfur monochloride has been shown to yield polymers with unique backbone conjugation, resulting in materials with distinct colors and electrochemical behaviors. acs.org

Given the established influence of fluorination on material properties, this compound represents a promising, albeit currently under-explored, monomer for the synthesis of next-generation functional materials. Further research into its polymerization and the characterization of the resulting polymers is necessary to fully unlock its potential in material science.

Data on Related Aniline Monomers

To illustrate the influence of various substituents on the properties of aniline monomers, the following table presents data for related compounds. This comparative data highlights how the specific combination of functional groups in this compound could contribute to the unique properties of materials synthesized from it.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Aniline | 62-53-3 | C₆H₇N | 93.13 | Unsubstituted parent compound |

| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 | Chloro-substituted |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | Fluoro-substituted |

| 4-Chloro-3-fluoroaniline | 367-22-6 | C₆H₅ClFN | 145.56 | Dihalogenated |

| 4-Chloro-3-(trifluoromethyl)aniline (B120176) | 320-51-4 | C₇H₅ClF₃N | 195.57 | Chloro and trifluoromethyl substituted |

| This compound | Not Available | C₇H₅ClF₂N | 177.57 | Target compound with difluoromethyl group |

Structure Activity Relationship Sar Investigations in Chemical Systems

Influence of Fluorine Atoms on Molecular Properties and Reactivity

The incorporation of fluorine atoms, particularly as a difluoromethyl (CF2H) group, significantly alters the physicochemical properties of an organic molecule. The high electronegativity of fluorine makes the carbon-fluorine bond the strongest in organic chemistry, which enhances the metabolic stability of the compound. encyclopedia.pub This stability is a desirable trait in the development of various specialty chemicals.

The CF2H group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This electronic pull increases the acidity of nearby protons, such as those on the amino group, and can influence the molecule's ability to participate in hydrogen bonding. encyclopedia.pubresearchgate.netmdpi.com The CF2H moiety is considered a lipophilic isostere of functional groups like carbinol (-CH2OH) or thiol (-SH), meaning it can replace these groups while potentially improving properties like membrane permeability without drastically changing the molecular size. researchgate.net The introduction of fluorinated groups can also block sites on a molecule that are susceptible to metabolic oxidation. encyclopedia.pubmdpi.com

The impact of fluorine substitution on key molecular properties is summarized in the table below.

| Property | Influence of Fluorine/Difluoromethyl Group | Scientific Rationale |

| Lipophilicity | Increased | The C-F bond is more lipophilic than the C-H bond. mdpi.com |

| Metabolic Stability | Increased | The C-F bond is exceptionally strong and resistant to cleavage. encyclopedia.pub |

| Acidity (of nearby N-H/C-H) | Increased | Strong inductive electron-withdrawal by fluorine atoms stabilizes the conjugate base. encyclopedia.pubresearchgate.net |

| Binding Affinity | Modulated | Can act as a hydrogen bond acceptor and alter electronic interactions with target sites. researchgate.net |

| Bioisosterism | Can act as an isostere for -OH, -SH groups | The CF2H group can mimic the steric and electronic properties of other functional groups, potentially improving pharmacological profiles. researchgate.net |

This table provides a generalized summary of the effects of fluorine substitution.

Impact of Chlorine Substitution on Aromatic Systems

The chlorine atom on the aromatic ring of 4-Chloro-3-(difluoromethyl)aniline exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to its electronegativity, which pulls electron density away from the benzene (B151609) ring through the sigma bond framework. quora.comquora.com Simultaneously, it has a weaker electron-donating resonance effect (+R or +M) where its lone pair electrons can be delocalized into the pi-system of the ring. vedantu.com

In the case of halogens like chlorine, the inductive effect is stronger than the resonance effect. quora.comvedantu.com This results in a net deactivation of the aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to aniline (B41778) or unsubstituted benzene. quora.comquora.com Despite this deactivation, the resonance effect, which enriches the electron density at the ortho and para positions relative to the meta position, makes chlorine an ortho-, para-directing group for incoming electrophiles. vedantu.comquora.com

The following table uses Hammett substituent constants (σ) to quantify the electronic effects of various groups on a benzene ring. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Net Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strongly Donating |

| -CH₃ | -0.07 | -0.17 | Donating |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -Cl | +0.37 | +0.23 | Withdrawing |

| -CF₃ | +0.43 | +0.54 | Strongly Withdrawing |

| -NO₂ | +0.71 | +0.78 | Very Strongly Withdrawing |

Data sourced from Hammett equation parameters. wikipedia.org These values illustrate the relative electronic influence of different substituents.

Systematic Structural Modifications and Their Chemical Consequences

Systematic modifications to the structure of this compound or related anilines can lead to significant changes in their chemical reactivity and utility. These modifications can include altering the substitution pattern on the ring, N-functionalization of the amino group, or changing the identity of the substituents themselves.

For example, the introduction of additional groups on the aromatic ring can influence the regioselectivity and yield of subsequent reactions. In palladium-catalyzed C-H functionalization reactions, the existing substituents play a crucial role in directing the catalyst to a specific position. nih.gov The presence of both electron-donating and electron-withdrawing groups can be used to fine-tune the electronic properties of the aniline, affecting its nucleophilicity and its performance in coupling reactions. nih.gov

Furthermore, the synthesis of derivatives often involves the transformation of the amino group. For instance, acylation of the amine produces an amide, which changes the electronic nature of the substituent from a strong activator to a deactivator, thereby altering the reactivity of the aromatic ring in subsequent electrophilic substitutions. The table below illustrates how substrate modifications can impact reaction outcomes in a specific chemical transformation.

| Substrate (Aniline Derivative) | Reaction | Product | Yield |

| 3-Methylaniline | meta-C-H Chlorination | 3-Chloro-5-methylaniline | 80% |

| 3-Methoxyaniline | meta-C-H Chlorination | 3-Chloro-5-methoxyaniline | 78% |

| 3-Bromoaniline | meta-C-H Chlorination | 5-Bromo-3-chloroaniline | 75% |

| 3-(Trifluoromethyl)aniline | meta-C-H Chlorination | 3-Chloro-5-(trifluoromethyl)aniline | 52% |

This table is based on findings from studies on Pd-catalyzed meta-C-H chlorination of substituted anilines and demonstrates how the electronic nature of a substituent at the meta-position influences the yield of the chlorination product. nih.gov

Positional Isomerism and Reactivity Differentiation

Positional isomers of a substituted aniline can exhibit markedly different physical and chemical properties. For this compound, changing the relative positions of the chloro, difluoromethyl, and amino groups would create isomers like 4-Chloro-2-(trifluoromethyl)aniline or 2-Chloro-5-(trifluoromethyl)aniline, each with a unique electronic and steric profile. sigmaaldrich.com

The reactivity of these isomers in, for example, electrophilic aromatic substitution would differ. The powerful ortho-, para-directing amino group is the primary director of substitution. In this compound, the amino group at C1 directs incoming electrophiles to positions 2 and 6. Position 2 is sterically hindered by the adjacent CF2H group, while position 6 is para to the chlorine atom. The chlorine atom itself directs to positions 2 and 6, while the meta-directing CF2H group directs towards position 5. The interplay of these directing effects and steric factors determines the ultimate regiochemical outcome of a reaction.

Studies on related isomeric systems confirm the importance of substituent placement. For instance, research on dichloro chalcone (B49325) isomers revealed that thermodynamic stability is dependent on the relative positions of the two chlorine atoms on the aromatic ring. acs.org Similarly, the biological activity of certain pyridyl compounds was found to be directly influenced by the position of a nitrogen atom within the pyridine (B92270) ring. nih.gov

The physical properties of isomers also vary, as shown in the table comparing two positional isomers of chloro-trifluoromethyl-aniline.

| Compound | CAS Number | Molecular Formula | Physical Form | Boiling Point | Density (at 25°C) |

| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | C₇H₅ClF₃N | Liquid | 66-67 °C / 3 mmHg | 1.386 g/mL |

| 4-Chloro-3-(trifluoromethyl)aniline (B120176) | 320-51-4 | C₇H₅ClF₃N | Crystalline Solid | 85 °C / 3 mmHg | ~1.4 g/mL (estimate) |

Data sourced from chemical suppliers and databases. sigmaaldrich.comontosight.aiariboreagent.com This table highlights the differences in physical state and boiling point between two positional isomers.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 4-chloro-3-(difluoromethyl)aniline often involves multi-step processes that can be resource-intensive. A key area of future research is the development of novel and more sustainable synthetic methodologies. Green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach is the exploration of catalytic systems that can achieve the desired transformations with high efficiency and selectivity. For instance, advancements in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer a more direct route to aniline (B41778) derivatives. Future work will likely focus on developing more robust and recyclable catalysts to further improve the economic and environmental viability of these processes.

Another area of interest is the use of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The development of a continuous flow synthesis for this compound would represent a significant step towards a more sustainable manufacturing process.

Exploration of Under-Investigated Reaction Pathways

While the fundamental reactivity of this compound is understood, there remain numerous unexplored reaction pathways that could lead to novel and valuable molecules. The unique electronic properties conferred by the chloro and difluoromethyl substituents make this compound an intriguing substrate for a variety of chemical transformations.

Future research will likely delve into less common coupling reactions and functionalization strategies. For example, exploring its participation in C-H activation reactions could provide direct and atom-economical methods for introducing new functional groups. Additionally, investigating its behavior in multicomponent reactions could open up avenues for the rapid synthesis of complex molecular scaffolds.

Recent studies on related fluorinated anilines have highlighted the potential for modern synthetic methods like metal catalysis, biocatalysis, and photoredox catalysis to enable new types of bond formations. acs.org Applying these advanced techniques to this compound could unveil previously inaccessible chemical space.

Advanced Characterization Techniques for Intricate Molecular Behavior

A deeper understanding of the intricate molecular behavior of this compound and its derivatives is crucial for optimizing their performance in various applications. Advanced characterization techniques are indispensable for elucidating structure-property relationships at the molecular level.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are fundamental for confirming the structure of newly synthesized compounds. Future research will increasingly rely on more sophisticated techniques like two-dimensional NMR spectroscopy to probe subtle conformational dynamics and intermolecular interactions.

X-ray crystallography provides definitive information about the solid-state structure of crystalline materials, offering insights into packing arrangements and intermolecular forces that can influence physical properties. For non-crystalline or solution-phase studies, techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can provide valuable information about molecular size, shape, and aggregation behavior.

Theoretical Modeling for Predictive Synthetic Design

Theoretical modeling and computational chemistry are becoming increasingly powerful tools for predicting the outcome of chemical reactions and for designing new molecules with desired properties. These in silico methods can significantly accelerate the research and development process by prioritizing the most promising synthetic routes and molecular targets.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in different environments, such as in solution or at interfaces. This can be particularly useful for understanding their interactions with biological targets or their self-assembly into larger structures. By combining theoretical predictions with experimental validation, researchers can more efficiently design and synthesize new materials with tailored properties.

Expanding Applications in Emerging Chemical Technologies

The unique combination of a chloro and a difluoromethyl group on the aniline scaffold makes this compound a valuable building block for a range of emerging chemical technologies. While it is already used in the synthesis of pharmaceuticals and agrochemicals, its potential extends to other advanced materials.

In the field of materials science, the incorporation of fluorinated moieties can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. There is growing interest in using fluorinated anilines as monomers for the synthesis of high-performance polymers and organic electronic materials. ossila.com For example, fluorinated polyanilines could exhibit enhanced conductivity and stability for applications in sensors, displays, and energy storage devices.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-(difluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

Nitration-Reduction : Nitration of 4-chloro-3-(difluoromethyl)benzene followed by catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduction .

Direct Amination : Halogen exchange using NH₃ under high-pressure conditions with CuI as a catalyst .

- Optimization : Yields improve with controlled temperature (80–100°C) and inert atmospheres (N₂/Ar). Impurities like over-reduced byproducts are minimized using selective catalysts (e.g., Pd/BaSO₄) .

Q. How can spectroscopic techniques characterize this compound, and what key peaks are diagnostic?

- Analytical Workflow :

- NMR : ¹H NMR shows aromatic protons at δ 6.8–7.2 ppm (doublets for ortho-substituents); ¹⁹F NMR reveals -CF₂H at δ -110 to -120 ppm .

- IR : N-H stretch at ~3400 cm⁻¹; C-F vibrations at 1150–1250 cm⁻¹ .

- GC-MS : Derivatization with BSTFA enhances volatility; molecular ion [M]⁺ at m/z 193.5 .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Challenges : Co-elution of regioisomers (e.g., 3-chloro-4-CF₂H-aniline) and residual solvents (DMF, THF).

- Solutions : Use of preparative HPLC with C18 columns (MeCN/H₂O, 70:30) or fractional crystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to trifluoromethyl analogs?

- Mechanistic Insight : The -CF₂H group exhibits lower electron-withdrawing effects than -CF₃, reducing activation barriers in Suzuki-Miyaura couplings. Pd(OAc)₂/XPhos systems achieve >80% yield with aryl boronic acids .

- Contradictions : Conflicting reports on stability under basic conditions; some studies note decomposition via HF elimination, requiring pH < 8 .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. antitumor efficacy)?

- Data Reconciliation :

- Dose-Dependent Effects : Antifungal activity (IC₅₀ = 12 µM) dominates at lower concentrations, while antitumor effects (e.g., HepG2 inhibition) require >50 µM .

- Assay Variability : Differences in cell line sensitivity (e.g., Candida albicans vs. MCF-7) and culture media composition (impacting solubility) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- In Silico Approach :

- Docking Studies : AutoDock Vina simulations show strong binding to CYP2C9 (ΔG = -9.2 kcal/mol) via H-bonding with Thr-364 and π-π stacking with Phe-476 .

- MD Simulations : 100-ns trajectories reveal stable binding, suggesting potential for drug-drug interactions .

Experimental Design Considerations

Designing a study to evaluate the environmental persistence of this compound in aquatic systems :

- Protocol :

Hydrolysis Kinetics : Incubate at pH 5–9 (25–40°C); monitor via LC-MS for degradation products (e.g., 4-chloroaniline).

Photolysis : Expose to UV-Vis (λ = 254 nm) in quartz cells; quantify half-life using first-order kinetics .

- Controls : Include dark controls and abiotic matrices (e.g., sterile buffer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。